molecular formula C13H14N2OS B3001186 N-(3-methyl-1,2-thiazol-5-yl)-3-phenylpropanamide CAS No. 1207046-02-3

N-(3-methyl-1,2-thiazol-5-yl)-3-phenylpropanamide

Cat. No.: B3001186
CAS No.: 1207046-02-3
M. Wt: 246.33
InChI Key: PDJGTGHEUGFBIM-UHFFFAOYSA-N
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Description

N-(3-methyl-1,2-thiazol-5-yl)-3-phenylpropanamide: is a chemical compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a 3-methyl-1,2-thiazol-5-yl group attached to a 3-phenylpropanamide moiety

Preparation Methods

The synthesis of N-(3-methyl-1,2-thiazol-5-yl)-3-phenylpropanamide can be achieved through several synthetic routes. One common method involves the reaction of 3-methyl-1,2-thiazol-5-amine with 3-phenylpropanoic acid in the presence of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is typically carried out in an organic solvent such as dichloromethane at room temperature. After completion, the product is purified by recrystallization or column chromatography.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

N-(3-methyl-1,2-thiazol-5-yl)-3-phenylpropanamide: undergoes various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA), leading to the formation of sulfoxides or sulfones.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of the amide group to an amine.

    Substitution: The thiazole ring can undergo electrophilic substitution reactions with halogens or other electrophiles, leading to the formation of halogenated derivatives.

    Hydrolysis: The amide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., DMAP), and specific reaction temperatures and times. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-(3-methyl-1,2-thiazol-5-yl)-3-phenylpropanamide:

    Chemistry: The compound is used as a building block for the synthesis of more complex thiazole derivatives with potential biological activities.

    Biology: It has been investigated for its antimicrobial properties, showing activity against various bacterial and fungal strains.

    Medicine: The compound has been explored for its potential as an anti-inflammatory and analgesic agent, with studies indicating its ability to inhibit certain enzymes involved in inflammation.

    Industry: Thiazole derivatives, including this compound, are used in the development of dyes, pigments, and other industrial chemicals due to their stability and reactivity.

Mechanism of Action

The mechanism of action of N-(3-methyl-1,2-thiazol-5-yl)-3-phenylpropanamide involves its interaction with specific molecular targets and pathways. In biological systems, the compound may inhibit enzymes such as cyclooxygenase (COX), leading to reduced production of pro-inflammatory mediators like prostaglandins. Additionally, it may interact with microbial cell membranes, disrupting their integrity and leading to antimicrobial effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

N-(3-methyl-1,2-thiazol-5-yl)-3-phenylpropanamide: can be compared with other thiazole derivatives to highlight its uniqueness. Similar compounds include:

The uniqueness of This compound lies in its specific structure, which imparts distinct chemical reactivity and biological properties compared to other thiazole derivatives.

Properties

IUPAC Name

N-(3-methyl-1,2-thiazol-5-yl)-3-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2OS/c1-10-9-13(17-15-10)14-12(16)8-7-11-5-3-2-4-6-11/h2-6,9H,7-8H2,1H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDJGTGHEUGFBIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NSC(=C1)NC(=O)CCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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